Kynapcin-12
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Overview
Description
Kynapcin-12 is a natural product found in Pseudomerulius curtisii, Paxillus curtisii, and Polyozellus multiplex with data available.
Scientific Research Applications
Inhibition of Prolyl Oligopeptidase and Cancer Cells
Kynapcin-12, isolated from Polyozellus multiplex, is primarily known for its inhibitory activities against prolyl oligopeptidase (POP) and certain cancer cells. The compound's structure was originally thought to have a p-hydroquinone moiety, but this was later revised through total synthesis. This synthesis involved double Suzuki-Miyaura coupling, CAN oxidation, and LTA oxidation as key steps. The synthetic compounds demonstrated significant inhibitory activities against POP and cancer cells, highlighting this compound's potential in therapeutic applications (Takahashi et al., 2014).
Antioxidant Properties
In addition to its inhibitory effects on POP and cancer cells, this compound has been identified as possessing significant antioxidant properties. These properties were observed during studies of compounds isolated from the methanolic extract of Paxillus curtisii fruiting bodies, which included this compound. The compound exhibited protective effects against oxidative damage of supercoiled DNA and 2-deoxyribose by hydroxyl radicals generated from the Fenton reaction (Lee et al., 2009).
Synthesis and Structural Studies
The synthesis of this compound has been a subject of scientific interest, with studies focusing on achieving its total synthesis through various chemical processes. For instance, the first total synthesis of Kynapcin-24, a related compound, was achieved using palladium catalysis, providing insights into the structural and synthetic aspects of these compounds (Yang et al., 2009).
Properties
Molecular Formula |
C22H18O8 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-acetyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] acetate |
InChI |
InChI=1S/C22H18O8/c1-11(23)29-21-17(13-3-7-15(25)8-4-13)20(28)22(30-12(2)24)18(19(21)27)14-5-9-16(26)10-6-14/h3-10,25-28H,1-2H3 |
InChI Key |
WOUMFZZOFGTIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C)C3=CC=C(C=C3)O)O |
Synonyms |
kynapcin 12 kynapcin-12 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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